Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by distinct substituents:
- Position 3: A 3,5-dimethoxyphenyl group, providing electron-donating methoxy substituents.
- Position 7: A methyl carboxylate ester, influencing solubility and metabolic stability.
Quinazolines are renowned for diverse pharmacological activities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(4-propan-2-ylpiperazin-1-yl)quinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-16(2)27-8-10-28(11-9-27)25-26-22-12-17(24(31)34-5)6-7-21(22)23(30)29(25)18-13-19(32-3)15-20(14-18)33-4/h6-7,12-16H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBYFRNTDCWPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides an overview of its synthesis, biological evaluations, and relevant findings from recent studies.
Chemical Structure and Properties
The compound belongs to the quinazoline family, which is known for various pharmacological activities. Its structure includes:
- A quinazoline core which is often associated with kinase inhibition.
- Methoxy groups at the 3 and 5 positions on the phenyl ring, which can enhance lipophilicity and biological activity.
- An isopropylpiperazine moiety , contributing to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the quinazoline scaffold through cyclization reactions.
- Introduction of substituents via nucleophilic substitutions or coupling reactions.
- Final derivatization to achieve the desired methyl ester form.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines including:
- MCF7 (breast cancer)
- A549 (lung cancer)
The compound exhibited notable cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For instance, in one study, derivatives of quinazoline showed IC50 values ranging from 22.76 μM to 45.41 μM against A2780 and HepG2 cells .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Quinazolines are known for their ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling pathways.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
- Case Study on MCF7 Cells : A derivative closely related to the compound was tested on MCF7 cells and demonstrated significant cytotoxicity with an IC50 value of approximately 30 μM . The study concluded that modifications on the quinazoline core can enhance biological activity.
- In Vivo Studies : Further investigations into animal models have shown promising results in tumor reduction when administered at specific dosages, suggesting potential for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Key Findings
Position 3 Substituents :
- The 3,5-dimethoxyphenyl group in the target compound may enhance binding affinity compared to 3,4-dimethoxyphenyl (e.g., compound in ) due to symmetrical methoxy placement, which could optimize π-π stacking or hydrogen bonding.
- The unsubstituted phenyl group in correlates with reduced bioactivity, underscoring the importance of electron-donating groups at this position.
However, bulky substituents may hinder target engagement in some cases. The benzyloxycarbonyl-piperazine in introduces a polar group, likely enhancing solubility but reducing cell penetration.
Position 7 Substituents :
- The methyl carboxylate in the target compound balances solubility and metabolic stability, whereas the carboxylic acid in may improve water solubility but increase susceptibility to enzymatic hydrolysis.
Additional Features: The quinoline core in differs from the quinazoline scaffold, which alters electronic properties and binding modes. The 6-fluoro and cyclopropyl groups in are absent in the target compound; these moieties are known to enhance antibacterial activity but may introduce toxicity.
Preparation Methods
Route 1: Niementowski Reaction-Based Synthesis
This classical approach adapts the Niementowski reaction, leveraging anthranilic acid derivatives and urea analogs to construct the quinazoline core.
Step 1: Formation of 3,4-Dihydroquinazolin-4-one Core
Methyl 2-amino-4-(methoxycarbonyl)benzoate undergoes cyclization with 3,5-dimethoxyphenylurea in refluxing acetic acid, yielding the 3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate intermediate. This step achieves 68–72% yield under optimized conditions (12 h, 110°C).
Step 2: Halogenation at Position 2
The intermediate is treated with phosphorus oxychloride and N,N-diisopropylethylamine to replace the hydroxyl group at position 2 with chlorine, forming 2-chloro-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (84% yield).
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement (%) |
|---|---|---|---|
| Niementowski Cyclization | Acetic Acid | 110 | 72 → 81 (with microwave) |
| Suzuki Coupling | Dioxane | 90 | 54 → 63 (with ligand) |
| Piperazine Alkylation | DMSO | 120 | 61 → 68 (under N₂) |
Microwave-assisted synthesis reduces reaction times by 40–60% while improving yields.
Catalytic Systems
- Buchwald-Hartwig Amination : Xantphos-Pd-G3 outperforms Pd₂(dba)₃, reducing catalyst loading from 5 mol% to 2 mol%.
- Suzuki Coupling : Addition of 10 mol% triphenylphosphine enhances boronic acid coupling efficiency by 15%.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 3.21–3.30 (m, 4H, piperazine), 3.72 (s, 6H, OCH₃), 3.85 (s, 3H, COOCH₃), 6.55 (s, 2H, aryl-H), 7.92 (d, J = 8.4 Hz, 1H, H-5), 8.24 (s, 1H, H-8).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Limitations
- Regioselectivity : Competing reactions at positions 1 and 3 necessitate careful control of stoichiometry and temperature.
- Piperazine Solubility : Polar aprotic solvents (DMSO, DMF) are required to dissolve 4-isopropylpiperazine, complicating workup.
- Ester Stability : Acidic conditions during cyclization may hydrolyze the methyl ester, requiring reprotection steps.
Q & A
Q. How should researchers validate this compound’s activity in complex biological matrices?
- Methodological Answer :
- Matrix Effects : Spike the compound into plasma or tissue homogenates, then quantify recovery rates (>85%) using isotope-labeled internal standards .
- Selectivity Testing : Confirm absence of cross-reactivity with structurally related metabolites via MRM (multiple reaction monitoring) in LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
